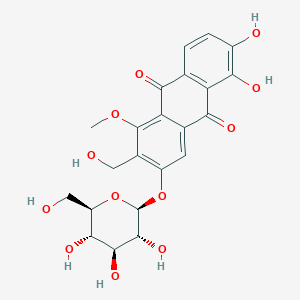
Putorinoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Putorinoside A is a natural product found in Plocama calabrica with data available.
Wissenschaftliche Forschungsanwendungen
Identification and Composition
Putorinoside A, a lucidin type anthraquinone glycoside, was isolated from Putoria calabrica. This compound, along with its counterpart, putorinoside B, represents a unique anthraquinone glycoside structure identified through spectroscopic data analysis (Çalış, Taşdemir, Ireland, & Sticher, 2002).
Broader Context in Medicinal Chemistry
While specific studies on this compound are limited, it is part of a broader context where natural products, including various bioactive natural compounds, are investigated for their chemotherapeutic potential. This includes a medicinal chemistry approach combining chemistry and biology to discover and design new agents (Lee, 2010).
Applications in Fluorinated Molecule Research
Research in fluorinated molecules, which includes fluorinated nucleosides, has significant implications in medicine and materials science. Fluorine's integration into organic structures is a strategy for altering molecular properties, and fluorinated compounds have found applications in various biomedical fields, including drug screening and medical imaging (Chen, Viel, Ziarelli, & Peng, 2013).
Emerging Applications in Bioengineering
Recent advancements have also been made in bioengineering, where synthetic gene circuits for organofluorine biosynthesis have been developed. This approach utilizes the biochemical reactions needed for in vivo biofluorination, indicating a potential area where compounds like this compound could play a role in expanding the chemical landscape of cell factories (Calero et al., 2020).
Eigenschaften
Molekularformel |
C22H22O12 |
|---|---|
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
5,6-dihydroxy-2-(hydroxymethyl)-1-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H22O12/c1-32-21-9(5-23)11(33-22-20(31)19(30)18(29)12(6-24)34-22)4-8-14(21)15(26)7-2-3-10(25)17(28)13(7)16(8)27/h2-4,12,18-20,22-25,28-31H,5-6H2,1H3/t12-,18-,19+,20-,22-/m1/s1 |
InChI-Schlüssel |
AYCSBOMTBKSKIG-RMUZFFFSSA-N |
Isomerische SMILES |
COC1=C2C(=CC(=C1CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=CC(=C4O)O |
Kanonische SMILES |
COC1=C2C(=CC(=C1CO)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=CC(=C4O)O |
Synonyme |
putorinoside A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


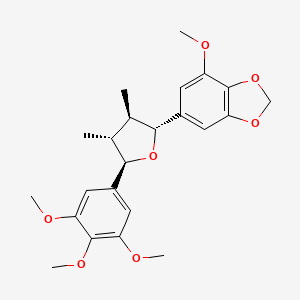

![(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1251676.png)
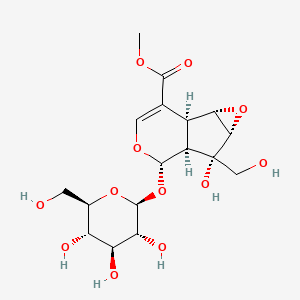
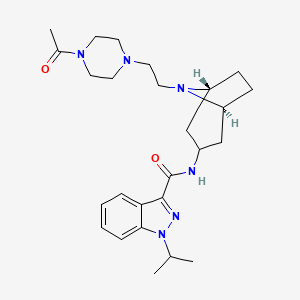
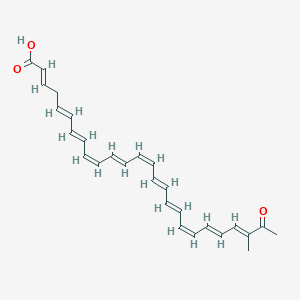


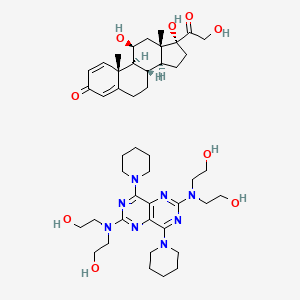


![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)


